2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H28N4O4S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-5-28(6-2)23-18(24(31)29-13-8-7-9-22(29)27-23)16-21-25(32)30(26(35)36-21)14-12-17-10-11-19(33-3)20(15-17)34-4/h7-11,13,15-16H,5-6,12,14H2,1-4H3/b21-16- |
InChI Key |
JJDVWZKTSRRSQI-PGMHBOJBSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrido[1,2-a]pyrimidine core structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 469.57 g/mol. Its structural complexity includes several functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidines as anticancer agents. These compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrido[1,2-a]pyrimidines have shown efficacy against tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Example 1 | PC-3 | 1.54 |
| Example 2 | A-549 | 3.36 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant inhibition:
- Mechanism : The mechanism involves disrupting bacterial cell wall synthesis and function.
| Bacteria | MIC (mg/mL) |
|---|---|
| E. coli | 0.073 |
| S. aureus | 0.083 |
| K. pneumoniae | 0.109 |
CNS Activity
Pyrido[1,2-a]pyrimidines have been explored for their central nervous system (CNS) effects:
- CNS Depressive Effects : Some derivatives exhibit CNS depressant activity, which could be beneficial in treating anxiety or sleep disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis through caspase activation.
- Signal Transduction Modulation : It modulates signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Prostate Cancer : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of prostate cancer when administered at specific doses.
- Antimicrobial Efficacy : In vitro studies showed that derivatives of this compound had lower MIC values compared to standard antibiotics, indicating potential for development as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
(a) Core Modifications
- Target Compound: Pyrido[1,2-a]pyrimidin-4-one core with a diethylamino group at position 2 and a thiazolidinone substituent at position 3.
- Analog 1: 2-(ethylamino)-3-[(Z)-(3-phenylethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one () Differs in substituents: Phenylethyl (vs. dimethoxyphenylethyl) and ethylamino (vs. diethylamino).
- Analog 2: 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one () Benzyl group replaces the dimethoxyphenylethyl chain.
(b) Substituent Effects
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound may enhance electron-donating effects and bioavailability compared to phenyl or benzyl groups ().
- Alkylamino Groups: The diethylamino group increases lipophilicity relative to ethylamino () or allylamino ().
Key Observations:
Anti-inflammatory Potential: Thiazolidinone-containing compounds (e.g., ) show COX-1/2 inhibition, suggesting the target compound may share this activity due to its thioxo-thiazolidinone moiety.
Antimicrobial Activity: Thiophenyl-substituted pyridopyrimidines () exhibit antibacterial effects, implying the target compound’s thiazolidinone and pyrido-pyrimidinone core may confer similar properties.
Role of Methoxy Groups: Dimethoxy-substituted analogs () demonstrate enhanced bioactivity compared to non-methoxy derivatives, likely due to improved binding affinity.
Critical Analysis of Structural-Activity Relationships (SAR)
- Thiazolidinone Moiety: Essential for bioactivity; sulfur atoms and conjugated systems enable redox modulation or enzyme inhibition.
- Aromatic Substitutions : 3,4-Dimethoxyphenyl enhances antioxidant and anti-inflammatory effects compared to phenyl or benzyl ().
- Amino Groups: Diethylamino improves membrane permeability vs. smaller alkylamino groups.
Preparation Methods
Cyclocondensation of 2-Aminopyridine and β-Keto Esters
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a one-pot cyclization reaction between 2-aminopyridine and ethyl acetoacetate. As demonstrated by Hussain and Liu, ethylene glycol (EG) serves as both solvent and promoter, enabling catalyst-free annulation at 100°C (Table 1).
Table 1: Optimization of Pyrido[1,2-a]Pyrimidin-4-One Synthesis
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Toluene | ZnCl₂ | 15 |
| 2 | EG | None | 85 |
Key steps:
- Mechanism : EG activates the β-keto ester’s carbonyl group, facilitating nucleophilic attack by the 2-aminopyridine amine.
- Cyclization : Intramolecular dehydration forms the pyrido-pyrimidine ring.
- Workup : Filtration and distillation recover EG, followed by recrystallization for purity.
Functionalization of the Pyrido-Pyrimidine Core
Introduction of the Diethylamino Group
The diethylamino substituent at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Mannich reaction :
SNAr Route :
- Bromination of the pyrido-pyrimidine at position 2 using N-bromosuccinimide (NBS).
- Reaction with diethylamine in DMF at 80°C for 12 hours.
Mannich Route :
- Condensation with formaldehyde and diethylamine under acidic conditions.
Yield : SNAr typically affords higher regioselectivity (70–75%) compared to Mannich (60–65%).
Synthesis of the Thiazolidinone-Methylidene Fragment
Thiazolidinone Formation
The 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-thiazolidin-4-one moiety is synthesized in three stages:
Thiazolidine Ring Formation :
Oxidation to Thiazolidinone :
- Treatment with iodine in ethanol introduces the 4-oxo group.
Thionation :
Alkylation at N3
The 3,4-dimethoxyphenethyl group is introduced via alkylation using 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of K₂CO₃ in DMF at 60°C.
Conjugation of Fragments via Knoevenagel Condensation
The pyrido-pyrimidine and thiazolidinone units are coupled through a Z-selective Knoevenagel condensation :
- Activation : The pyrido-pyrimidine’s aldehyde group (generated via oxidation of a hydroxymethyl precursor) reacts with the thiazolidinone’s active methylene group.
- Conditions : Piperidine catalyst in refluxing toluene, with molecular sieves to remove water.
- Stereocontrol : The Z-configuration is favored by steric hindrance from the diethylamino group.
Reaction :
$$
\text{Pyrido-pyrimidine-CHO} + \text{Thiazolidinone-CH₂} \xrightarrow{\text{piperidine}} \text{Z-Configured product}
$$
Yield : 65–70% after column chromatography (silica gel, hexane/EtOAc).
Final Product Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.80 (m, 6H, aromatic), 4.10 (q, 2H, OCH₂CH₃), 3.85 (s, 6H, OCH₃).
- HRMS : m/z calcd. for C₂₆H₂₈N₄O₄S₂ [M+H]⁺: 525.1574; found: 525.1578.
Purity Assessment
- HPLC : >99.5% purity (C18 column, MeCN/H₂O = 70:30).
- Melting Point : 218–220°C.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Pyrido-pyrimidine core | 85 | 98 | Regioselective cyclization |
| Diethylamino addition | 73 | 97 | Competing side alkylations |
| Thiazolidinone synthesis | 82 | 96 | Thionation efficiency |
| Knoevenagel coupling | 68 | 99.5 | Z/E selectivity |
Mechanistic Insights and Optimization Opportunities
- EG Solvent Role : Polar protic solvents like EG stabilize transition states in cyclization steps, reducing byproduct formation.
- Thionation Efficiency : Lawesson’s reagent outperforms P₂S₅ in thioxo group installation (yield: 90% vs. 75%).
- Green Chemistry Potential : Replacement of toluene with cyclopentyl methyl ether (CPME) in Knoevenagel reactions may enhance sustainability without compromising yield.
Q & A
Basic: What are the key synthetic methodologies for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrimidine precursor (e.g., 6-amino-1,3-dimethyluracil) with aromatic aldehydes to form Schiff bases. Subsequent cyclization with thiol-containing reagents (e.g., 2-mercaptoacetic acid) introduces the thiazolidinone moiety. For example:
- Step 1: React 6-amino-1,3-dimethyluracil with 3,4-dimethoxyphenylacetaldehyde to form an imine intermediate.
- Step 2: Cyclize with 2-mercaptoacetic acid under acidic conditions to generate the thiazolidin-4-one core .
- Step 3: Introduce the pyrido[1,2-a]pyrimidin-4-one fragment via Knoevenagel condensation, ensuring Z-configuration of the exocyclic double bond by controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration. Key signals include aromatic protons (δ 6.7–8.1 ppm) and thioxo sulfur (δ ~170 ppm in ¹³C) .
- FTIR: Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) validate the thiazolidinone ring .
- HRMS: High-resolution mass spectrometry confirms molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical m/z) .
Basic: How should initial biological screening be designed for this compound?
- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Report IC₅₀ values in µM .
- Antioxidant Activity: Employ DPPH radical scavenging assays, comparing to ascorbic acid .
- Cytotoxicity Screening: Test against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, using cisplatin as a reference .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in analogous thiazolidinone syntheses (yield increase from 70% to 85%) .
- Catalyst Use: Additives like acetic acid (10 drops per 5 mmol substrate) accelerate imine formation .
- Temperature Control: Maintain 60–70°C during Knoevenagel condensation to suppress byproducts (e.g., E-isomer formation) .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Thiazolidinone Modifications: Substitution at the 3-position (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) significantly impacts antimicrobial potency. For example, 3,4-dimethoxy groups enhance lipophilicity and biofilm penetration .
- Pyrido-Pyrimidinone Core: Rigidity of the fused ring system improves binding to bacterial dihydrofolate reductase (DHFR), as seen in analogs with IC₅₀ values < 10 µM .
Advanced: How can computational modeling predict target interactions?
- Docking Studies: Use AutoDock Vina to model interactions with DHFR (PDB: 1DHF). Focus on hydrogen bonding between the thioxo group and Arg57 residue .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD values (< 2 Å indicates stable binding) .
Advanced: How should contradictory bioactivity data between studies be resolved?
- Case Example: If one study reports potent antifungal activity (MIC = 8 µg/mL) while another shows no effect, verify assay conditions:
Advanced: What strategies assess compound stability under physiological conditions?
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photostability: Expose to UV light (320–400 nm) and analyze by TLC for photo-oxidation products .
Advanced: What challenges arise in X-ray crystallography of this compound?
- Crystal Growth: Slow evaporation from DMSO/EtOH (1:3) yields suitable crystals. Disorder in the diethylamino group requires refinement with isotropic displacement parameters .
- Data Collection: Use synchrotron radiation (λ = 0.71073 Å) to resolve weak diffraction from flexible side chains .
Advanced: How to develop an LC-MS/MS method for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
